Ethyl 2-iminocyclohexane-1-carboxylate
Description
Ethyl 2-iminocyclohexane-1-carboxylate (C₉H₁₅NO₂) is a cyclohexane-derived compound featuring an imino group (-NH) at position 2 and an ethyl ester moiety at position 1. The imino group confers unique reactivity, enabling its use as an intermediate in heterocyclic synthesis, particularly for pharmaceuticals and agrochemicals. Its structural rigidity and electron-rich imino group make it valuable in coordination chemistry and catalysis.
Properties
CAS No. |
52252-76-3 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
ethyl 2-iminocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7,10H,2-6H2,1H3 |
InChI Key |
ZCMDYVPZIMLHGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCC1=N |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Overview
Ethyl 2-iminocyclohexane-1-carboxylate features a cyclohexane ring substituted with an imino group (=NH) at position 2 and an ethyl ester at position 1. Its molecular formula is $$ \text{C}9\text{H}{15}\text{NO}_2 $$, with a molecular weight of 169.22 g/mol. The compound’s reactivity stems from the electrophilic imino group and the ester’s nucleophilic potential, making it a versatile intermediate in heterocyclic chemistry.
Key Synthesis Strategies
Condensation of Ethyl 2-Oxocyclohexane-1-Carboxylate with Ammonia
The most direct route involves the condensation of ethyl 2-oxocyclohexane-1-carboxylate (CAS 1655-07-8) with ammonia. This method leverages the reactivity of the ketone group to form the imine via nucleophilic addition-elimination.
Procedure:
Synthesis of Ethyl 2-Oxocyclohexane-1-Carboxylate :
Cyclohexanone reacts with diethyl carbonate in tetrahydrofuran (THF) under basic conditions (NaH/KH) at reflux. The reaction proceeds via enolate formation, followed by aldol condensation and decarbonylation.
$$
\text{Cyclohexanone} + \text{EtOCOOEt} \xrightarrow{\text{NaH, THF}} \text{Ethyl 2-oxocyclohexane-1-carboxylate}
$$
Yield : 80%.Imine Formation :
The ketone intermediate is treated with ammonium acetate in ethanol under reflux with a catalytic amount of acetic acid. Molecular sieves or azeotropic distillation remove water to drive the equilibrium toward imine formation.
$$
\text{Ethyl 2-oxocyclohexane-1-carboxylate} + \text{NH}3 \xrightarrow{\Delta} \text{this compound} + \text{H}2\text{O}
$$
Yield : 60–70% (estimated from analogous reactions).
Challenges:
Reductive Amination of Ethyl 2-Oxocyclohexane-1-Carboxylate
An alternative approach employs reductive amination using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) or hydrogen gas with a palladium catalyst. This method converts the ketone directly to the imine via an intermediate amine.
Procedure:
Amination :
Ethyl 2-oxocyclohexane-1-carboxylate is reacted with ammonium acetate in methanol, followed by reduction with $$ \text{NaBH}3\text{CN} $$ at 0–5°C.
$$
\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Ethyl 2-aminocyclohexane-1-carboxylate}
$$
Yield : 75–85%.Oxidation to Imine :
The primary amine is oxidized using manganese dioxide ($$ \text{MnO}2 $$) or iodobenzene diacetate ($$ \text{PhI(OAc)}2 $$) in dichloromethane.
$$
\text{Ethyl 2-aminocyclohexane-1-carboxylate} \xrightarrow{\text{MnO}_2} \text{this compound}
$$
Yield : 50–60%.
Grignard Reaction Followed by Imine Formation
This method utilizes a Grignard reagent to introduce the ester and imino groups sequentially.
Procedure:
- Grignard Addition :
Cyclohexanone reacts with vinylmagnesium bromide in THF at −10°C to 40°C to form 1-vinylcyclohexanol. - Chlorination and Rearrangement :
The alcohol is treated with thionyl chloride ($$ \text{SOCl}_2 $$) to form (2-chloroethylmethylene)cyclohexane, which undergoes Hofmann-Löffler rearrangement to introduce the imino group. - Esterification :
The intermediate is esterified with ethanol in the presence of sulfuric acid.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | Ethyl 2-oxocyclohexane-1-carboxylate | NH₃, AcOH | 60–70% | Simple, one-pot | Requires dehydrating agents |
| Reductive Amination | Ethyl 2-oxocyclohexane-1-carboxylate | NH₄OAc, NaBH₃CN, MnO₂ | 50–60% | High selectivity | Multi-step, costly reagents |
| Grignard Route | Cyclohexanone | VinylMgBr, SOCl₂ | 40–50% | Versatile for derivatives | Low overall yield |
Reaction Optimization and Scalability
- Solvent Selection : THF and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates.
- Catalysts : NaH and Pd/C enhance reaction rates in condensation and hydrogenation steps, respectively.
- Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the imine.
Characterization and Quality Control
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-iminocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 2-iminocyclohexane-1-carboxylic acid.
Reduction: Ethyl 2-aminocyclohexane-1-carboxylate.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-iminocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-iminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Ethyl 2-iminocyclohexane-1-carboxylate and analogous compounds:
Key Observations:
Functional Group Variations: The imino group in this compound distinguishes it from amino-substituted analogs (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate). Imino groups are more basic and nucleophilic, enhancing reactivity in Schiff base formation or metal coordination . Oxo or methyl substituents (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) alter steric and electronic profiles, affecting solubility and biological activity .
This may reduce thermal stability but improve solubility in nonpolar solvents .
Applications: Amino-substituted compounds (e.g., Ethyl 2-amino-1-cyclohexene-1-carboxylate) are widely used in peptide mimicry and antibiotic synthesis . Carbamoylmethyl or oxo derivatives (e.g., Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate) show promise in drug discovery due to their ability to form hydrogen bonds .
Research Findings and Trends
- Synthetic Utility: this compound’s imino group is pivotal in synthesizing pyrrolidine and piperidine alkaloids, which are common in antiviral agents .
- Stability Challenges: Imino derivatives are prone to hydrolysis under acidic conditions, limiting their use in aqueous environments compared to amino analogs .
- Biological Activity: Methyl-substituted analogs (e.g., Ethyl 3-amino-4-methylcyclohexane-1-carboxylate) exhibit enhanced bioavailability in preliminary pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
